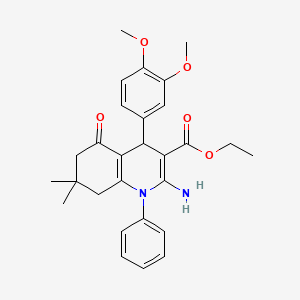

![molecular formula C24H20FN3O5 B11543766 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11543766.png)

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenylbenzoat ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Benzoesäureester, eine Methoxygruppe und eine Fluorphenylgruppe umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenylbenzoat umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung der Zwischenprodukte. Eine gängige Methode beinhaltet die Reaktion von 3-Fluoranilin mit Ameisensäure zur Bildung von 3-Fluorophenylformamid. Dieses Zwischenprodukt wird dann mit Essigsäureanhydrid umgesetzt, um 2-[(3-Fluorophenyl)formamido]acetamid zu produzieren. Der letzte Schritt beinhaltet die Kondensation dieses Zwischenprodukts mit 2-Methoxybenzaldehyd in Gegenwart eines geeigneten Katalysators, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, unter Verwendung von automatisierten Reaktoren und optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation kann zur Erzielung der gewünschten Produktqualität eingesetzt werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-fluoroaniline with formic acid to form 3-fluorophenylformamide. This intermediate is then reacted with acetic anhydride to produce 2-[(3-fluorophenyl)formamido]acetamide. The final step involves the condensation of this intermediate with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenylbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können insbesondere am Benzolring mit Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Brom in Gegenwart von Eisen(III)bromid als Katalysator.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenylbenzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivität, untersucht.

Medizin: Für seine potenziellen therapeutischen Anwendungen, insbesondere in der Entwicklung neuer Medikamente, untersucht.

Industrie: Bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenylbenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und deren Aktivität modulieren. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu ihrer potenziellen Verwendung als Antikrebsmittel führt.

Wirkmechanismus

The mechanism of action of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methylbenzoat: Ein einfacherer Ester mit ähnlichen strukturellen Merkmalen, dem jedoch die Fluorphenyl- und Formamido-Gruppen fehlen.

Ethylbenzoat: Ein weiterer Ester mit einer ähnlichen Benzoatstruktur, aber einer anderen Alkylgruppe.

Benzylbenzoat: Enthält eine Benzylgruppe anstelle der Methoxygruppe.

Einzigartigkeit

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenylbenzoat ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die spezifische chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Fluorphenylgruppe verstärkt seine potenzielle biologische Aktivität, während die Formamido- und Acetamido-Gruppen zusätzliche Stellen für chemische Modifikationen und Interaktion mit biologischen Zielstrukturen bieten.

Die einzigartige Struktur und die Eigenschaften dieser Verbindung machen sie zu einem wertvollen Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C24H20FN3O5 |

|---|---|

Molekulargewicht |

449.4 g/mol |

IUPAC-Name |

[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |

InChI |

InChI=1S/C24H20FN3O5/c1-32-21-12-16(10-11-20(21)33-24(31)17-6-3-2-4-7-17)14-27-28-22(29)15-26-23(30)18-8-5-9-19(25)13-18/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+ |

InChI-Schlüssel |

XLRLGLDNYYMYDQ-MZJWZYIUSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11543683.png)

![2-(3,4-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11543691.png)

acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide](/img/structure/B11543705.png)

![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11543710.png)

![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11543713.png)

![(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11543723.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11543727.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide](/img/structure/B11543741.png)

![4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-bromobenzene-1,3-diol](/img/structure/B11543749.png)

![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11543760.png)

![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543774.png)